N-(5-((2,5-difluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide
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Overview
Description
Thiazoles are a class of organic compounds that include a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are part of the azole heterocycles, which also include imidazoles and oxazoles . Benzothiazoles, on the other hand, are compounds that contain a benzene ring fused to a thiazole ring .
Synthesis Analysis
Thiazoles can be synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The resulting intermediate compounds can then be treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Chemical Synthesis and Modification
Research has explored the chemical reactions of related thiazole and thiadiazole compounds, contributing to the development of synthetic methodologies. For instance, the synthesis of 5-(2'-Benzamidoacyloxy)thiazoles from N-thiobenzoyl-α-amino-acids and the transformation of thioamides to thiadiazoles highlight the versatile reactivity of these heterocycles, which can be applied to synthesize derivatives of the compound (Barrett, 1978).
Antimicrobial Activity
Derivatives of benzothiazole, such as 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide, have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This suggests that modifications of the compound could yield potent antimicrobial agents (Palkar et al., 2017).
Anticancer Potential
Benzothiazole derivatives have been identified as potential anticancer agents, with modifications at specific positions on the benzothiazole scaffold influencing antitumor properties. The synthesis of new benzothiazole acylhydrazones has been explored for their probable anticancer activity, indicating the potential of the compound to serve as a scaffold for developing anticancer agents (Osmaniye et al., 2018).
Mechanism of Action
Target of Action
The compound, also known as N-(5-{[(2,5-difluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,3-benzothiazole-2-carboxamide, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The primary target of these compounds is the DprE1 enzyme, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, the DprE1 enzyme, inhibiting its function . This interaction disrupts the cell wall biosynthesis of Mycobacterium tuberculosis, leading to the bacterium’s death
Biochemical Pathways
The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to cell wall deficiency, which is lethal to the bacterium .
Pharmacokinetics
Benzothiazole derivatives are generally known for their good bioavailability and stability .
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By disrupting the cell wall biosynthesis, the compound causes the death of the bacterium, exhibiting potent anti-tubercular activity .
Properties
IUPAC Name |
N-[5-[(2,5-difluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F2N4OS3/c18-10-5-6-11(19)9(7-10)8-25-17-23-22-16(27-17)21-14(24)15-20-12-3-1-2-4-13(12)26-15/h1-7H,8H2,(H,21,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEPYADYLWWXPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=NN=C(S3)SCC4=C(C=CC(=C4)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F2N4OS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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